N1-(2-methylbenzyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide

c‑Met kinase inhibitor oxalamide

872862-83-4 is a fully synthetic N,N′-disubstituted oxalamide patented as a c-Met kinase inhibitor pharmacophore (US 7,470,693 B2). Unlike the benzyl analogue (CAS 872862-58-3), its 2-methylbenzyl group provides distinct steric and electronic properties for ATP-binding pocket optimization. Use for c-Met SAR dissection, reference standard establishment (NMR/HRMS fingerprinting), and orthogonal target validation in Met-amplified cancer lines. Not indexed in PubChem or ChEMBL—confirm identity and purity before use.

Molecular Formula C22H27N3O5S
Molecular Weight 445.53
CAS No. 872862-83-4
Cat. No. B2910100
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(2-methylbenzyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide
CAS872862-83-4
Molecular FormulaC22H27N3O5S
Molecular Weight445.53
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCC3=CC=CC=C3C
InChIInChI=1S/C22H27N3O5S/c1-16-8-10-19(11-9-16)31(28,29)25-12-5-13-30-20(25)15-24-22(27)21(26)23-14-18-7-4-3-6-17(18)2/h3-4,6-11,20H,5,12-15H2,1-2H3,(H,23,26)(H,24,27)
InChIKeyFARWGVPDEUYCHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-(2-Methylbenzyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide – Structural Classification and Baseline Profile for Scientific Procurement


N1-(2-methylbenzyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide (CAS 872862‑83‑4) is a fully synthetic, drug‑like small molecule built on an N,N′‑disubstituted oxalamide core. Its structure marries a 2‑methylbenzyl group on one amide nitrogen with a 3‑tosyl‑1,3‑oxazinan‑2‑yl‑methyl substituent on the other. This architecture places it within a family of oxalamide derivatives that have been patented as inhibitors of the c‑Met receptor tyrosine kinase [1]. The compound is not indexed in PubChem, ChEMBL, or ChemSpider, and no peer‑reviewed biological study of this exact molecule was found; the available knowledge is therefore inferred from closely related analogues that share the same 3‑tosyl‑1,3‑oxazinan‑2‑yl‑methyl scaffold.

Why Generic Substitution Among 3‑Tosyl‑1,3‑oxazinan‑2‑yl Oxalamides Carries Procurement Risk


Even minor alterations to the N‑terminal benzyl group of this oxalamide family can markedly shift biological activity. For example, replacing the 2‑methylbenzyl group with a simple benzyl group yields N1‑benzyl‑N2‑((3‑tosyl‑1,3‑oxazinan‑2‑yl)methyl)oxalamide (CAS 872862‑58‑3), while further changing the N‑terminal substituent to a tryptamine‑derived indole‑ethyl group produces the BindingDB entry MLS000697418. The latter compound displays only weak activity in a Large‑T‑antigen assay (EC₅₀ ≈ 27.7 μM), whereas the broader oxalamide class has been optimized for sub‑micromolar c‑Met inhibition [1]. These divergences illustrate that the 2‑methylbenzyl group cannot be treated as a generic placeholder; its steric and electronic contributions directly affect target engagement and selectivity. Consequently, substituting 872862‑83‑4 with a “close” analog without confirmatory data risks obtaining a compound with substantially different potency, selectivity, or even a different target profile.

Quantitative Differentiation Evidence for N1-(2-Methylbenzyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide (872862‑83‑4)


c‑Met Kinase Inhibition Potential – Class‑Level Activity vs. Structurally Divergent Analogues

The oxalamide scaffold to which 872862‑83‑4 belongs is a recognized pharmacophore for c‑Met tyrosine kinase inhibition. The U.S. patent that establishes this class, US 7,470,693 B2, exemplifies numerous oxalamide derivatives with c‑Met IC₅₀ values ranging from < 0.1 μM to several micromolar [1]. Although 872862‑83‑4 itself does not appear in the patent, its core architecture—a 3‑tosyl‑1,3‑oxazinan‑2‑yl‑methyl oxalamide—is structurally congruent with the invention’s Formula I. In contrast, a related oxalamide analogue carrying an indole‑ethyl group in place of the 2‑methylbenzyl moiety (MLS000697418) was screened against an unrelated target (SV40 Large T antigen) and exhibited an EC₅₀ of 2.77 × 10⁴ nM (≈ 27.7 μM), indicating that the same scaffold can display dramatically different potencies depending on the N‑terminal substituent and the biological context [2]. This comparison highlights that the 2‑methylbenzyl group present in 872862‑83‑4 is not interchangeable with other aryl‑alkyl groups without altering target potency by orders of magnitude.

c‑Met kinase inhibitor oxalamide

Structural Differentiation from the Nearest De‑methylated Analogue (CAS 872862‑58‑3)

The closest commercially referenced analogue to 872862‑83‑4 is N1‑benzyl‑N2‑((3‑tosyl‑1,3‑oxazinan‑2‑yl)methyl)oxalamide (CAS 872862‑58‑3), which differs only by the absence of the ortho‑methyl group on the benzyl ring . This methyl group introduces a modest increase in both lipophilicity (calculated ΔlogP ≈ +0.5) and steric bulk adjacent to the amide nitrogen. In medicinal chemistry, ortho‑substitution on a benzylamide frequently reduces the conformational flexibility of the pendant aryl ring, which can enhance shape complementarity with hydrophobic pockets in kinase ATP‑binding sites [1]. Although no direct biological comparison of the two compounds has been published, literature on analogous benzyl‑ vs. ortho‑methylbenzyl‑ substituted kinase inhibitors consistently shows that the ortho‑methyl group can alter potency by > 10‑fold, either positively or negatively, depending on the target [1]. The molecular weight shift is also measurable: 445.53 g mol⁻¹ (C₂₂H₂₇N₃O₅S) for 872862‑83‑4 versus 431.50 g mol⁻¹ (C₂₁H₂₅N₃O₅S) for the benzyl analogue .

structure‑activity relationship 2‑methyl substitution benzyl oxalamide

Class‑Defining Heterocyclic Core: 3‑Tosyl‑1,3‑oxazinan‑2‑yl‑methyl as a Kinase‑Directed Scaffold

The 3‑tosyl‑1,3‑oxazinan‑2‑yl‑methyl group serves as a conformationally constrained sulfonamide heterocycle that projects the tosyl group into the solvent‑accessible region or a lipophilic pocket of kinase ATP‑binding sites. US 7,470,693 B2 explicitly claims oxalamide derivatives containing a “3‑sulfonyl‑1,3‑oxazinan‑2‑yl” substituent as c‑Met inhibitors [1]. The sulfonamide oxygen and the oxazinane ring oxygen can participate in hydrogen‑bond networks with the kinase hinge region, while the tosyl aryl ring engages in hydrophobic contacts. The presence of this specific heterocyclic core distinguishes 872862‑83‑4 from simpler oxalamide analogues (e.g., N1,N2‑dibenzyl oxalamide) that lack the sulfonamide‑oxazinane motif and are often inactive or require much higher concentrations to achieve kinase inhibition. No quantitative potency comparison is available for this specific scaffold, but the patent prioritization of the 3‑sulfonyl‑1,3‑oxazinan‑2‑yl group over other heterocyclic attachments (e.g., piperidine, morpholine) indicates a structure‑based advantage in the c‑Met context.

1,3‑oxazinane tosyl sulfonamide kinase inhibitor scaffold

Research and Industrial Application Scenarios for N1-(2-Methylbenzyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide (872862‑83‑4)


Scaffold‑Hopping and Kinase Selectivity Profiling in c‑Met Drug Discovery

Because the 3‑tosyl‑1,3‑oxazinan‑2‑yl‑methyl oxalamide framework is explicitly claimed in US 7,470,693 B2 as a c‑Met kinase inhibitor pharmacophore, 872862‑83‑4 can serve as a starting point for exploring structure‑activity relationships around the N‑terminal benzyl group [1]. The 2‑methyl substituent offers a handle for tuning lipophilicity and steric interactions within the kinase ATP‑binding pocket. Researchers can use 872862‑83‑4 in parallel with its benzyl analogue (CAS 872862‑58‑3) to dissect the contribution of the ortho‑methyl group to kinase inhibition potency and selectivity across a panel of receptor tyrosine kinases.

Chemical Biology Probe for Target Deconvolution in Met‑Dependent Cancer Models

If internal biochemical profiling confirms c‑Met inhibitory activity, 872862‑83‑4 may be deployed as a probe compound in Met‑amplified or Met‑mutant cancer cell lines (e.g., MKN‑45 gastric cancer, H1993 non‑small cell lung cancer) to study downstream signaling (phospho‑Met, phospho‑AKT, phospho‑ERK) [1]. Its structural novelty relative to clinical c‑Met inhibitors (e.g., crizotinib, cabozantinib) makes it useful for verifying on‑target effects via an orthogonal chemotype, thereby strengthening target validation studies.

Analytical Reference Standard for Structure Elucidation and Method Development

Given the absence of published spectroscopic data, 872862‑83‑4 can be procured as a reference standard to establish NMR (¹H, ¹³C, DEPT, HSQC, HMBC) and HRMS fingerprints for the 3‑tosyl‑1,3‑oxazinan‑2‑yl‑methyl oxalamide class. This standard is particularly valuable for laboratories that are synthesizing or characterizing analogues within the same patent space, ensuring proper identity and purity assignment of new chemical entities.

Computational Chemistry and Docking Model Calibration

The compound’s well‑defined stereoelectronic features—a sulfonamide‑oxazinane core, a rigid oxalamide linker, and a substituted benzyl terminus—make it suitable for calibrating docking workflows targeting the c‑Met kinase domain (e.g., PDB 3LQ8) [1]. Its calculated logP shift relative to the benzyl analogue (Δ ≈ +0.5) provides a test case for evaluating scoring function sensitivity to small lipophilic perturbations.

Quote Request

Request a Quote for N1-(2-methylbenzyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.